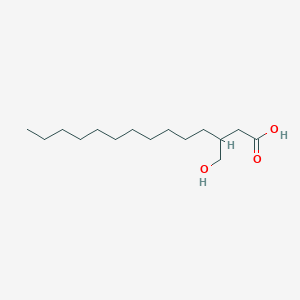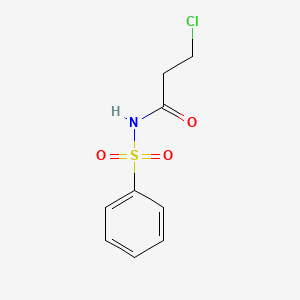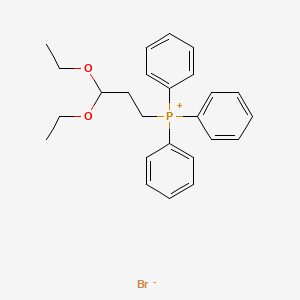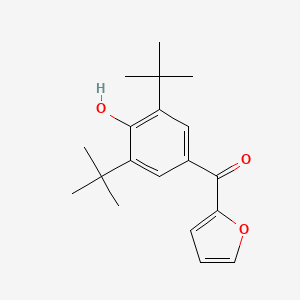
3-(Hydroxymethyl)tetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)tetradecanoic acid is a fatty acid derivative with the molecular formula C15H30O3. It is a hydroxylated form of tetradecanoic acid, also known as myristic acid. This compound features a hydroxymethyl group (-CH2OH) attached to the third carbon of the tetradecanoic acid chain. It is a significant intermediate in various biochemical processes and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)tetradecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position.
Another method involves the esterification of tetradecanoic acid followed by selective reduction. For instance, tetradecanoic acid can be esterified with methanol to form methyl tetradecanoate, which is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of tetradecanoic acid, resulting in high yields of the desired product.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)tetradecanoic acid.
Reduction: Formation of 3-(Hydroxymethyl)tetradecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Hydroxymethyl)tetradecanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)tetradecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid hydroxylase. These enzymes catalyze the conversion of the compound into various metabolites that participate in energy production, signaling pathways, and cellular processes.
類似化合物との比較
Similar Compounds
Tetradecanoic acid (Myristic acid): Lacks the hydroxymethyl group, making it less reactive in certain biochemical processes.
3-Hydroxytetradecanoic acid: Similar structure but without the hydroxymethyl group, affecting its solubility and reactivity.
2-Hydroxytetradecanoic acid: Hydroxyl group is positioned differently, leading to distinct chemical and biological properties.
Uniqueness
3-(Hydroxymethyl)tetradecanoic acid is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and solubility. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs.
特性
CAS番号 |
89670-59-7 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC名 |
3-(hydroxymethyl)tetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
InChIキー |
LCXSMKJMMFMGPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)




![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)


